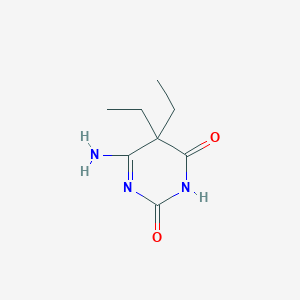
1,2,3,4-Tetrahydroacridine-9-carboxylic acid
Übersicht
Beschreibung
1,2,3,4-Tetrahydroacridine-9-carboxylic acid, also known as 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid, is an acridine derivative . These derivatives are flat (planar) aromatic heterocyclic compounds having hydrophobic nitrogen . They are structurally analogous to the anthracene molecule in which the central CH group of the middle benzene ring has been replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular formula of 1,2,3,4-Tetrahydroacridine-9-carboxylic acid is C14H13NO2 . It has a molecular weight of 227.26 . The InChI code for this compound is 1S/C14H13NO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H,16,17) .
Wissenschaftliche Forschungsanwendungen
Biological Activity and Properties : Arylhydrazides of 1,2,3,4-tetrahydroacridine-9-carboxylic acid have been investigated for their properties and biological activity (Konshin & Abramochkin, 1972).
Cholinesterase Inhibitor Labeling : A novel cholinesterase inhibitor, SM-10888, was labeled with carbon-14 at the tetrahydroacridine ring for use in metabolic studies, highlighting its application in neuroscientific research (Nishioka, Kamada, & Kanamaru, 1992).
Cardiac Potassium Channel Blocker : 1,2,3,4-Tetrahydroacridine (THA) was found to be a potent blocker of cardiac potassium channels, suggesting its potential in cardiovascular research (Osterrieder, 1987).
Spin-Labeled Amino Acid for Peptide Chemistry : 1,2,3,4-Tetrahydroacridine-9-carboxylic acid derivatives have been explored as spin-labeled amino acids for peptide and protein chemistry, indicating their utility in structural biology and biochemistry (Tominaga et al., 2001).
Synthesis of New Derivatives : Research has been conducted on the synthesis of new derivatives of 1,2,3,4-tetrahydroacridine-9-carboxylic acid, which have potential pharmacokinetic and toxicological applications (Melyshenkova et al., 2018).
Solid-Phase Synthesis in Peptides : The compound has been used in the solid-phase synthesis of peptides, highlighting its importance in synthetic chemistry (Martin et al., 2001).
Potential Alzheimer's Disease Therapeutics : Derivatives of 1,2,3,4-tetrahydroacridine have been synthesized and evaluated as potential therapeutics for Alzheimer's disease, particularly in the context of acetylcholinesterase inhibition (Shutske et al., 1989).
Inhibition of Mild Steel Corrosion : In materials science, 1,2,3,4-tetrahydroacridine derivatives have been studied for their role in inhibiting mild steel corrosion in an acidic medium (Zhang et al., 2019).
Theoretical Studies in Chemistry : Theoretical studies have been conducted on 1,2,3,4-tetrahydroacridine, especially in the context of its chemical structure and reactivity, which are relevant for understanding its applications in medicinal chemistry (Pop et al., 1989).
Synthesis and Analysis of Peptide Conjugates : The synthesis of acridine-peptide conjugates and their analysis using mass spectrometry have been explored, demonstrating applications in analytical chemistry (Carlson & Beal, 2000).
Wirkmechanismus
Target of Action
The primary target of 1,2,3,4-Tetrahydroacridine-9-carboxylic acid is cholinesterases . Cholinesterases are enzymes that play a crucial role in nerve function by breaking down acetylcholine, a key neurotransmitter in the brain.
Mode of Action
1,2,3,4-Tetrahydroacridine-9-carboxylic acid acts as an anticholinesterase agent . It binds reversibly with cholinesterases, inactivating them . This inhibits the hydrolysis of acetylcholine released from functioning cholinergic neurons, leading to an accumulation of acetylcholine at cholinergic synapses .
Zukünftige Richtungen
Acridine derivatives, including 1,2,3,4-Tetrahydroacridine-9-carboxylic acid, have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVPWMIZRISTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191571 | |
| Record name | NSC 91887 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroacridine-9-carboxylic acid | |
CAS RN |
38186-54-8, 207738-04-3 | |
| Record name | 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038186548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38186-54-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC 91887 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLL5K7W3VC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing 1,2,3,4-Tetrahydroacridine-9-carboxylic acid?
A: 1,2,3,4-Tetrahydroacridine-9-carboxylic acid can be synthesized through a condensation reaction between isatin derivatives and cyclic ketones. One method involves reacting 5-nitroisatin with cyclohexanone in the presence of alcoholic potassium hydroxide []. Alternatively, a microwave-assisted approach utilizes isatin and cyclic ketones in a basic medium to yield the desired product []. Notably, using 1,3-cyclohexanedione instead of cyclohexanone can further improve the synthesis of 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acids [, ].
Q2: What are the notable luminescent properties of 1,2,3,4-Tetrahydroacridine-9-carboxylic acid derivatives?
A: Research indicates that complex compounds of 1,2,3,4-Tetrahydroacridine-9-carboxylic acid with Europium(III), Terbium(III), and Gadolinium(III) exhibit luminescent properties []. This suggests potential applications in areas like fluorescent probes and sensors.
Q3: Have there been any studies on the Structure-Activity Relationship (SAR) of 1,2,3,4-Tetrahydroacridine-9-carboxylic acid?
A: While the provided research doesn't delve deeply into SAR specifics for this compound, it does highlight that substituting different cyclic ketones during synthesis can lead to variations in the final product []. This suggests that structural modifications can influence the properties and potential activities of the resulting derivatives, opening avenues for further SAR investigations.
Q4: What analytical techniques are typically employed to characterize 1,2,3,4-Tetrahydroacridine-9-carboxylic acid?
A4: Although not explicitly detailed in the provided abstracts, it is standard practice to utilize a combination of techniques for comprehensive characterization. These likely include spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the compound's structure. Additionally, techniques like Mass Spectrometry (MS) can be employed to determine molecular weight and elemental composition.
Q5: Are there any known applications of 1,2,3,4-Tetrahydroacridine-9-carboxylic acid and its derivatives?
A: While specific applications are not extensively discussed in the provided research, the luminescent properties of its lanthanide complexes [] suggest potential uses in materials science, particularly in areas like optical sensors and imaging. Furthermore, the structural similarities to other biologically active acridine derivatives warrant further investigation into potential pharmaceutical applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)

![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)
![4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B187204.png)


![1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B187210.png)

![2-[6-(1,3-Benzothiazol-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B187213.png)


